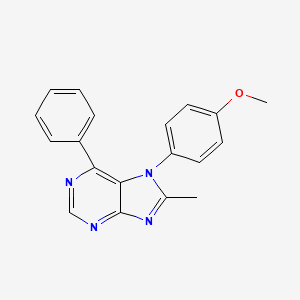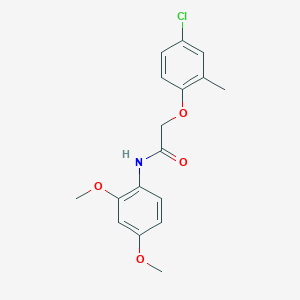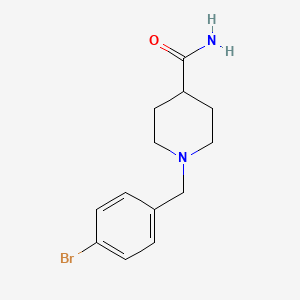
1-(4-bromobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
1-(4-bromobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G-protein coupled receptor that is involved in the regulation of pain, anxiety, and mood. By blocking the NOP receptor, 1-(4-bromobenzyl)-4-piperidinecarboxamide can modulate the activity of various neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been found to reduce anxiety-like behavior in rodents, as well as to alleviate chronic pain. The compound has also been shown to inhibit drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromobenzyl)-4-piperidinecarboxamide in laboratory experiments include its high selectivity for the NOP receptor, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various medical conditions. However, the limitations of using 1-(4-bromobenzyl)-4-piperidinecarboxamide in laboratory experiments include its relatively low potency and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on 1-(4-bromobenzyl)-4-piperidinecarboxamide. One potential avenue of research is to optimize the pharmacokinetic properties of the compound to improve its efficacy and reduce its side effects. Another direction is to explore the potential therapeutic applications of 1-(4-bromobenzyl)-4-piperidinecarboxamide in other medical conditions such as addiction and withdrawal symptoms. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-(4-bromobenzyl)-4-piperidinecarboxamide.
Métodos De Síntesis
The synthesis of 1-(4-bromobenzyl)-4-piperidinecarboxamide involves the reaction of 4-bromobenzylamine with 4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(4-bromobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has shown promising results in the treatment of anxiety and depression, as well as in the management of chronic pain. The compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-3-1-10(2-4-12)9-16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRPSDRRQDOFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
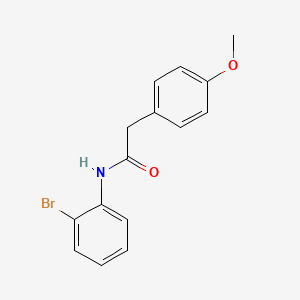
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
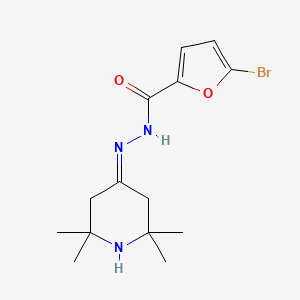
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
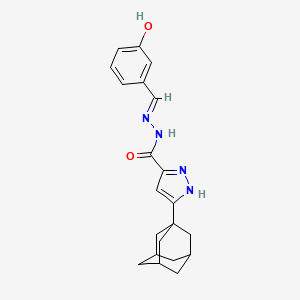

![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
